molecular formula C23H25ClN2O3S B10997129 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

Cat. No.: B10997129
M. Wt: 445.0 g/mol
InChI Key: VXXYBIWYHPDFFN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It’s a synthetic molecule with a complex structure, combining a piperidine ring, a benzazepine ring, and a sulfanyl group

    Chemical Name: 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

    Empirical Formula: C₁₉H₂₀ClNO₃S

    Molecular Weight: 371.88 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with commercially available precursors and build up the structure. Specific synthetic routes may vary, but here’s a general outline:

    Formation of the Piperidine Ring: Begin by synthesizing the piperidine ring, likely through cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: Add the chlorophenyl substituent to the piperidine ring using suitable reagents.

    Benzazepine Formation: Construct the benzazepine ring, which contains the hydroxy group, through cyclization reactions.

    Sulfanyl Group Addition: Introduce the sulfanyl (thiol) group to the benzazepine ring.

    Final Steps: Combine the piperidine and benzazepine portions to form the target compound.

Industrial Production:: Industrial-scale production methods typically involve efficient and scalable processes. Unfortunately, detailed proprietary information on large-scale synthesis is often confidential.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: Oxidative transformations may occur at the hydroxyl group or other functional groups.

    Reduction: Reduction reactions can modify the chlorophenyl group or the piperidine ring.

    Substitution: Substitution reactions may replace functional groups (e.g., halogens) with other moieties.

    Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play crucial roles.

    Major Products: These reactions yield derivatives with altered properties, such as solubility or bioactivity.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a model compound in studies of reactivity and mechanisms.

    Biology: May interact with cellular targets, affecting biological processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular signaling pathways.

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C23H25ClN2O3S/c24-18-8-6-17(7-9-18)23(29)11-13-26(14-12-23)21(27)15-30-20-10-5-16-3-1-2-4-19(16)25-22(20)28/h1-4,6-9,20,29H,5,10-15H2,(H,25,28)

InChI Key

VXXYBIWYHPDFFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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